![molecular formula C16H21NO2S B2509780 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide CAS No. 2035018-19-8](/img/structure/B2509780.png)
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C12H21NO2S. It has an average mass of 243.366 Da and a monoisotopic mass of 243.129303 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 406.2±40.0 °C at 760 mmHg, and a flash point of 199.5±27.3 °C. It has 3 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .Scientific Research Applications
Synthesis of Cinnamamides
Cinnamamides are synthesized from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion of 91.3% obtained under optimal conditions . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .
Anti-Inflammatory and Analgesic Activity
Some derivatives of cinnamamides have exhibited anti-inflammatory and/or analgesic activity . This makes them potential candidates for the development of novel anti-inflammatory agents .
Synthesis of 2H-Pyrans
The 2H-pyran ring is a structural motif present in many natural products . Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring . However, recent advances have made it possible to access 2H-pyrans as simple and stable monocyclic structures or as part of fused polycyclic structures .
Antioxidant Activity
Cinnamic acid, a natural organic acid in plants, has a variety of pharmacological activities, including antioxidant activity . As a derivative of cinnamic acid, our compound of interest may also exhibit similar antioxidant properties .
Antimicrobial Activity
Cinnamic acid derivatives have been evaluated as pharmacologically active compounds due to their common occurrence in plants and their low toxicity . Among the derivatives, cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials, including antimicrobial properties .
Anticancer Activity
Cinnamic acid has been found to exhibit anticancer activity . Given that our compound of interest is a derivative of cinnamic acid, it may also have potential anticancer properties .
properties
IUPAC Name |
(E)-N-[(4-methoxythian-4-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-19-16(9-11-20-12-10-16)13-17-15(18)8-7-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXMOCQQGURLL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSCC1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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